molecular formula C28H26N2O4 B12124703 Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)

Cat. No.: B12124703
M. Wt: 454.5 g/mol
InChI Key: RLZFKWFEOPFBOL-UHFFFAOYSA-N
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Description

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring substituted at the 2 and 3 positions with bis(methyl(p-tolyl)carbamate) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) typically involves the reaction of naphthalene-2,3-diol with methyl(p-tolyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1,4-diyl bis(methyl(p-tolyl)carbamate)
  • Naphthalene-2,3-diyl bis(ethyl(p-tolyl)carbamate)
  • Naphthalene-2,3-diyl bis(methyl(phenyl)carbamate)

Uniqueness

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with biological targets. The presence of the methyl(p-tolyl)carbamate groups also imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

[3-[methyl-(4-methylphenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C28H26N2O4/c1-19-9-13-23(14-10-19)29(3)27(31)33-25-17-21-7-5-6-8-22(21)18-26(25)34-28(32)30(4)24-15-11-20(2)12-16-24/h5-18H,1-4H3

InChI Key

RLZFKWFEOPFBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=C(C=C4)C

Origin of Product

United States

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